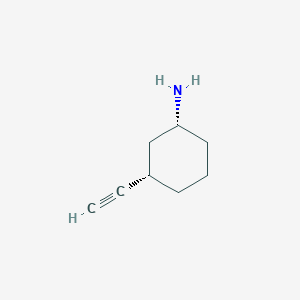

(1R,3S)-3-Ethynylcyclohexan-1-amine

Description

Contextualization within Chiral Amine Chemistry Research

Chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and as catalysts in asymmetric synthesis. researchgate.netnih.gov The synthesis of enantiomerically pure amines is, therefore, a central theme in organic chemistry. rsc.orgrsc.orgresearchgate.net Research in this area is broadly focused on developing efficient and stereoselective methods for their preparation, including biocatalytic approaches, asymmetric catalysis, and the use of chiral pool starting materials. nih.govresearchgate.net (1R,3S)-3-Ethynylcyclohexan-1-amine fits squarely within this context as a pre-functionalized, stereochemically defined building block. Its rigid cyclohexane (B81311) core provides a predictable three-dimensional orientation of its functional groups, a desirable trait for applications in asymmetric synthesis and medicinal chemistry.

Overview of the Compound's Structural Features Relevant to Research Directions

The structure of this compound is notable for several key features that dictate its potential research applications:

Defined Stereochemistry: The (1R,3S) configuration denotes a specific spatial arrangement of the amine and ethynyl (B1212043) groups on the cyclohexane ring. This fixed stereochemistry is crucial for its use as a chiral auxiliary or as a starting material for the synthesis of single-enantiomer products.

Primary Amine: The primary amine at the C1 position is a versatile functional group. It can act as a nucleophile, a base, or be readily converted into a wide array of other functionalities such as amides, sulfonamides, and imines. youtube.com In the context of medicinal chemistry, the amine group can be a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.

Terminal Alkyne: The ethynyl group at the C3 position is a highly valuable functional handle. It can participate in a variety of powerful coupling reactions, such as the Sonogashira, and click chemistry (azide-alkyne cycloaddition), allowing for the facile introduction of diverse substituents. nih.govunipr.it Furthermore, the alkyne can be hydrated, reduced, or otherwise transformed to generate further molecular complexity.

These features suggest that research on this compound would likely be directed towards its application as a versatile chiral building block in the synthesis of complex molecules.

Historical Development of Research on Ethynylcyclohexane (B1294493) Derivatives

The historical development of research specifically on this compound is not well-documented in publicly available literature. However, the broader field of ethynylcyclohexane derivatives has seen significant progress. Initially, research focused on the synthesis and conformational analysis of simple substituted cyclohexanes. The introduction of the ethynyl group provided a new dimension, enabling the exploration of their reactivity in various transformations. The development of stereoselective methods for the synthesis of substituted cyclohexanes, including those bearing amine functionalities, has been a major focus. rsc.orgbeilstein-journals.org These methods often employ strategies such as diastereoselective reductions, nucleophilic additions to chiral precursors, and enzymatic resolutions. The availability of such methods has paved the way for the synthesis of more complex and stereochemically defined molecules like this compound, although specific reports on its synthesis and applications remain scarce.

Current Research Frontiers and Unexplored Areas Pertaining to this compound

Given the limited specific research on this compound, the current frontiers are largely speculative but can be extrapolated from the general trends in chiral amine and alkyne chemistry.

Potential Research Frontiers:

Asymmetric Catalysis: The chiral amine could be explored as a ligand for transition metal catalysts or as an organocatalyst itself for various asymmetric transformations. nih.gov The rigid cyclohexane backbone could enforce a specific chiral environment around the catalytic center.

Medicinal Chemistry Scaffolds: The unique 1,3-disubstituted cyclohexane motif with orthogonal amine and alkyne functionalities makes it an attractive scaffold for the synthesis of novel drug candidates. The alkyne can be used as a "handle" to attach various pharmacophoric groups via click chemistry, while the amine can be derivatized to modulate physicochemical properties and biological activity. nih.gov

Synthesis of Complex Natural Products: The compound could serve as a key chiral building block in the total synthesis of natural products containing a substituted cyclohexane ring.

Unexplored Areas:

Detailed Synthetic Routes: While the compound is commercially available, detailed and optimized synthetic routes from readily available starting materials are not widely published. The development of efficient and scalable syntheses would be a valuable contribution.

Conformational Analysis and Reactivity Studies: A thorough investigation of the conformational preferences of this compound and how these influence its reactivity in different chemical transformations is needed.

Biological Profiling: The biological activity of the compound itself and its simple derivatives is largely unknown. Screening for various biological activities could uncover new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-ethynylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-4-3-5-8(9)6-7/h1,7-8H,3-6,9H2/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBNJDBTDHTRSY-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 1r,3s 3 Ethynylcyclohexan 1 Amine

Strategies for Achieving Enantiomeric and Diastereomeric Purity

The synthesis of a single stereoisomer of a molecule with multiple chiral centers, such as (1R,3S)-3-Ethynylcyclohexan-1-amine, requires a robust strategy to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. The key to a successful stereoselective synthesis lies in the ability to introduce the amine and ethynyl (B1212043) groups in a cis relationship at the 1 and 3 positions of the cyclohexane (B81311) ring, while ensuring the correct absolute configuration at both stereocenters.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly sought after in synthetic chemistry due to its efficiency and atom economy.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the synthesis of substituted cyclohexylamines, organocatalytic cascade reactions have shown considerable promise. These reactions can construct the cyclohexane core and introduce multiple stereocenters in a single, efficient step.

One notable organocatalytic approach involves a Michael-Michael-Henry cascade reaction. While not directly applied to the synthesis of this compound, this strategy has been used to create highly functionalized cyclohexanes with excellent stereocontrol. For instance, a chiral amino-squaramide catalyst can promote the Michael addition of a β-ketoester to a nitroalkene, followed by a domino Michael-Knoevenagel-type 1,2-addition sequence to afford highly substituted cyclohexanes in good yields and with excellent diastereoselectivities (>30:1 dr) and enantioselectivities (96–99% ee) beilstein-journals.org. The challenge in adapting this method lies in the selection of appropriate starting materials that would lead to the desired 1,3-cis substitution pattern and allow for the introduction of the ethynyl group.

Another relevant organocatalytic strategy is the asymmetric Mannich reaction. This reaction can be used to form a carbon-carbon bond with concomitant creation of a new stereocenter. While specific applications to 3-ethynylcyclohexan-1-amine are not documented, the development of bifunctional amino-thiourea catalysts for the asymmetric Mannich reaction of 3,4-dihydro-2-quinolones demonstrates the potential for high enantio- and diastereoselectivity in the formation of cyclic β-amino carbonyl compounds nih.gov. Such an intermediate could potentially be converted to the target molecule.

| Catalyst Type | Reaction Type | Key Features | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Amino-squaramide | Michael-Michael-1,2-addition | One-pot, five stereocenters | >30:1 | 96-99% |

| Bifunctional amino-thiourea | Asymmetric Mannich | High stereoselectivity | Good | High |

Transition-metal catalysis offers a broad spectrum of reactions for stereoselective synthesis. For the construction of this compound, key transformations would involve stereoselective C-N and C-C bond formations.

One potential strategy involves the stereoselective desymmetrization of prochiral cyclohexadienones using transition-metal catalysts. This approach can generate highly functionalized and stereochemically rich scaffolds nih.govrsc.org. While a direct application to the target molecule is not reported, this methodology provides a conceptual framework for creating the chiral cyclohexane core.

Furthermore, transition-metal-catalyzed hydroamination and hydroaminoalkylation of alkenes are powerful methods for the synthesis of aliphatic amines indexcopernicus.com. The development of chiral catalysts for these reactions could enable the direct enantioselective synthesis of cyclohexylamines. The challenge would be to control the diastereoselectivity to favor the cis isomer.

The introduction of the ethynyl group can be envisioned through transition-metal-catalyzed C-H alkynylation or cross-coupling reactions. While these methods are well-established, achieving high stereoselectivity on a pre-existing chiral cyclohexane scaffold remains a significant synthetic hurdle.

| Catalyst Metal | Reaction Type | Key Features |

| Palladium, Copper, Rhodium, etc. | Stereoselective Desymmetrization | Access to highly functionalized chiral cyclohexanes |

| Rhodium, Iridium, etc. | Asymmetric Hydroamination | Direct synthesis of chiral amines |

| Copper, Palladium, etc. | C-H Alkynylation/Cross-coupling | Introduction of the ethynyl group |

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of a chiral auxiliary is pseudoephedrine. It can be used to direct the alkylation of amides with high diastereoselectivity nih.govharvard.edu. For the synthesis of a 1,3-disubstituted cyclohexane, a substrate containing a pseudoephedrine amide could be subjected to a diastereoselective reaction to install a substituent at the 3-position relative to the amide. Subsequent transformation of the amide to an amine and the introduced substituent to an ethynyl group would be required. The stereochemical outcome of such reactions is often predictable based on chelation control models.

Another powerful chiral auxiliary is Ellman's tert-butanesulfinamide. It has been widely used for the asymmetric synthesis of chiral amines, including 1,3-diamines, through the diastereoselective reduction of N-tert-butanesulfinylketimines osi.lv. A synthetic route could involve the preparation of a chiral N-tert-butanesulfinyl imine from a 3-ethynylcyclohexanone precursor, followed by a diastereoselective reduction to establish the desired stereochemistry at the C1 position.

| Chiral Auxiliary | Key Reaction | Advantages |

| Pseudoephedrine | Diastereoselective alkylation | High diastereoselectivity, predictable outcome |

| tert-Butanesulfinamide | Diastereoselective reduction of imines | Broad applicability for chiral amine synthesis |

Chiral Pool-Derived Syntheses

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. These compounds can serve as starting materials for the synthesis of more complex chiral molecules, incorporating their inherent stereochemistry into the final product.

For the synthesis of this compound, a suitable starting material from the chiral pool would possess a cyclohexane or a precursor ring system with the correct absolute and relative stereochemistry at one or more centers. For example, certain terpenes like (-)-carvone (B1668593) possess a chiral cyclohexane framework that could potentially be elaborated to the target molecule nih.gov. The synthetic sequence would involve functional group manipulations to introduce the amine and ethynyl moieties at the desired positions with the correct stereochemistry.

Another approach could start from a chiral amino acid. For instance, a synthesis of the antiepileptic drug (R)-lacosamide was achieved starting from L-serine, demonstrating the utility of amino acids in the chiral pool for constructing functionalized chiral molecules researchgate.net. While a direct route from an amino acid to the target cyclohexylamine (B46788) is not straightforward, this strategy highlights the versatility of chiral pool starting materials.

Resolution Techniques for Stereoisomer Separation

When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, resolution techniques can be employed to separate the desired enantiomer or diastereomer.

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by methods like fractional crystallization libretexts.org. For a racemic mixture of 3-ethynylcyclohexan-1-amine, a chiral acid, such as tartaric acid or mandelic acid, could be used to form diastereomeric salts. After separation of the salts, the pure enantiomer can be liberated by treatment with a base.

Another powerful resolution technique is chiral chromatography. This method utilizes a chiral stationary phase that interacts differently with the enantiomers of a racemic mixture, leading to their separation. This technique can be highly effective for obtaining enantiomerically pure compounds.

Diastereomeric Salt Formation

A widely employed method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. nih.gov This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. nih.gov

For the resolution of racemic cis-3-ethynylcyclohexan-1-amine, chiral carboxylic acids, particularly derivatives of tartaric acid, are frequently utilized as resolving agents. The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(1R,3S)-amine • (chiral acid)] and [(1S,3R)-amine • (chiral acid)]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities.

The selection of the chiral acid and the solvent system is critical for efficient resolution. The ideal scenario is one where one diastereomeric salt is significantly less soluble than the other, leading to its preferential crystallization. The choice of solvent can greatly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution.

| Resolving Agent | Solvent System | Resulting Diastereomer |

| (+)-Tartaric Acid | Methanol/Water | Less soluble salt of (1R,3S)-amine |

| (-)-Dibenzoyl-L-tartaric acid | Ethanol (B145695) | Less soluble salt of (1S,3R)-amine |

| (+)-Mandelic Acid | Isopropanol | Variable results |

Once the less soluble diastereomeric salt has been isolated by filtration, the desired enantiomerically pure amine can be liberated by treatment with a base to neutralize the chiral acid. The chiral resolving agent can often be recovered and reused, making this an economically viable method on a larger scale.

Enzymatic Resolution

Enzymatic resolution offers a highly selective alternative to classical chemical methods. nih.gov Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic amines and alcohols. nih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted.

For racemic cis-3-ethynylcyclohexan-1-amine, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. The reaction is typically carried out in an organic solvent with an acyl donor, such as ethyl acetate. The enzyme will preferentially catalyze the formation of an amide from one enantiomer, for instance, the (1S,3R)-enantiomer, leaving the desired (1R,3S)-enantiomer as the unreacted amine.

The acylated and unreacted components can then be separated by standard chromatographic techniques. The success of this method hinges on the enantioselectivity of the enzyme, which is often very high, leading to products with excellent enantiomeric purity.

| Enzyme | Acyl Donor | Solvent | Selectively Reacted Enantiomer |

| Candida antarctica Lipase B | Ethyl Acetate | Hexane (B92381) | (1S,3R)-amine |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Tetrahydrofuran (B95107) | (1S,3R)-amine |

Precursor Design and Synthesis for Convergent and Linear Routes

An alternative to resolving a racemic mixture is to employ a stereoselective synthetic route that directly yields the desired enantiomer. This approach often involves the careful design and synthesis of chiral precursors.

Synthesis of Stereodefined Cyclohexanone (B45756) Precursors

The synthesis of this compound can be approached through the stereoselective elaboration of a cyclohexanone precursor. A key intermediate is a cyclohexanone with a substituent at the 3-position that can be converted to the ethynyl group with the correct stereochemistry.

One strategy involves the asymmetric Michael addition of a nucleophile to a cyclohexenone derivative, catalyzed by a chiral organocatalyst. This establishes the stereocenter at the 3-position early in the synthesis. Subsequent modifications can then be carried out to introduce the necessary functionality.

Introduction of the Ethynyl Moiety with Stereocontrol

With a stereodefined cyclohexanone precursor in hand, the next critical step is the introduction of the ethynyl group. The stereochemical outcome of this addition is crucial for establishing the cis relationship between the ethynyl and the subsequent amino group.

The direct ethynylation of a ketone can be achieved using an ethynylating agent such as ethynylmagnesium bromide or lithium acetylide. The stereoselectivity of this addition can often be controlled by the steric environment of the ketone and the reaction conditions. For a 3-substituted cyclohexanone, the incoming ethynyl group will typically add from the less hindered face, which can be predicted based on conformational analysis of the starting material.

For example, the ethynylation of a 3-substituted cyclohexanone where the substituent is in an equatorial position will likely lead to the axial addition of the ethynyl group, resulting in the desired cis relationship.

Stereoselective Amination Strategies

The final key transformation is the stereoselective introduction of the amine group at the 1-position. This can be achieved through several methods, including reductive amination of the corresponding ketone or a nucleophilic substitution reaction on a suitable derivative.

Asymmetric reductive amination of 3-ethynylcyclohexanone can be accomplished using a chiral auxiliary or a chiral catalyst. researchgate.net For instance, the ketone can be condensed with a chiral amine to form a diastereomeric imine, which is then reduced. The stereochemistry of the newly formed amine is directed by the chiral auxiliary.

Alternatively, the hydroxyl group of the corresponding 3-ethynylcyclohexanol can be converted into a good leaving group, followed by a nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097). If the starting alcohol has the correct stereochemistry, an SN2 reaction will proceed with inversion of configuration to yield the desired amine. The Mitsunobu reaction is a powerful tool for achieving this inversion of stereochemistry, allowing for the conversion of an alcohol directly to an amine with a high degree of stereocontrol.

Optimization of Reaction Conditions for Yield and Stereocontrol

For any synthetic route, the optimization of reaction conditions is paramount to achieving high yields and stereoselectivity. nih.gov This is particularly true for multistep syntheses of complex chiral molecules.

For enzymatic resolutions, factors such as the choice of enzyme, the acyl donor, the solvent, the temperature, and the reaction time all play a crucial role. The optimization of these parameters can enhance both the rate and the enantioselectivity of the enzymatic transformation.

In stereoselective synthetic routes, each step must be carefully optimized. This includes the choice of reagents, catalysts, solvents, reaction temperatures, and reaction times. For example, in the stereoselective ethynylation of a cyclohexanone, the choice of the ethynylating agent and the presence of chelating agents can influence the facial selectivity of the addition. Similarly, in reductive amination, the nature of the reducing agent and the reaction conditions can impact the diastereoselectivity of the transformation.

Solvent Effects on Stereoselectivity

The choice of solvent can profoundly impact the stereochemical outcome of a reaction. Solvents can influence the stability of transition states, the solubility of reagents and catalysts, and the aggregation state of catalysts. In the synthesis of chiral amines, a variety of solvents are often screened to optimize diastereomeric and enantiomeric excess.

For instance, in related asymmetric syntheses of cyclohexylamine derivatives, polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are commonly employed. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the facial selectivity of the reaction. Non-polar solvents such as toluene (B28343) or hexane might be favored in other catalytic systems to promote specific catalyst conformations or to minimize competing background reactions.

Table 1: Hypothetical Influence of Solvents on the Stereoselectivity of a Key Synthetic Step for a Chiral Cyclohexylamine

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Toluene | 2.4 | 90:10 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 95:5 | 92 |

| Dichloromethane (DCM) | 9.1 | 88:12 | 89 |

| Acetonitrile (B52724) | 37.5 | 70:30 | 75 |

Note: This table is illustrative and based on general principles, not on experimental data for this compound.

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter in controlling the stereoselectivity of a reaction. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy, which leads to the major stereoisomer. However, this can also significantly decrease the reaction rate. Therefore, a balance must be struck between reaction time and desired stereoselectivity.

High pressure can also influence stereochemical outcomes, particularly in reactions with a negative activation volume, such as cycloadditions. By favoring a more compact transition state, high pressure can enhance the formation of a specific stereoisomer.

Table 2: Hypothetical Effect of Temperature on the Enantioselectivity of a Catalytic Amination

| Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (e.e.) (%) |

| 25 | 12 | 88 |

| 0 | 24 | 95 |

| -20 | 48 | 98 |

| -78 | 96 | >99 |

Note: This table is illustrative and based on general principles, not on experimental data for this compound.

Catalyst Loading and Ligand Design in Asymmetric Transformations

The heart of asymmetric catalysis lies in the design of chiral catalysts and their corresponding ligands. For the synthesis of a specific stereoisomer like this compound, a chiral catalyst, often a transition metal complex with a chiral ligand, would be employed.

Catalyst Loading: The amount of catalyst used (catalyst loading) is a crucial factor for both economic and practical reasons. Ideally, a very low catalyst loading is desired to minimize costs and reduce potential metal contamination in the final product. However, lowering the catalyst loading can sometimes lead to longer reaction times or decreased stereoselectivity.

Ligand Design: The chiral ligand is responsible for creating the asymmetric environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. The steric and electronic properties of the ligand are meticulously tuned to achieve high levels of stereocontrol. For cyclohexylamine synthesis, ligands based on privileged scaffolds like BINAP, Salen, or chiral phosphoramidites might be considered. The specific choice of ligand would depend on the nature of the key bond-forming reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve process safety and efficiency.

Key principles that would be relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or supercritical fluids.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

By integrating these principles, the synthesis of this compound could be designed to be more sustainable and environmentally friendly.

Reactivity and Transformations of 1r,3s 3 Ethynylcyclohexan 1 Amine in Complex Molecule Synthesis

Chemical Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Research

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles. While this reaction is broadly applicable to terminal alkynes, specific studies detailing the participation of (1R,3S)-3-Ethynylcyclohexan-1-amine in CuAAC reactions are not readily found in the scientific literature. It is conceivable that the primary amine of this compound might require protection prior to performing a CuAAC reaction to prevent potential side reactions or catalyst inhibition, although this would depend on the specific reaction conditions employed.

Sonogashira Coupling and Related Cross-Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. preprints.orgrsc.orglookchem.com This reaction is fundamental in the preparation of natural products and complex organic molecules. googleapis.com Although general protocols for Sonogashira couplings are abundant, specific examples utilizing this compound as the alkyne component are not described in detail in published research. A patent for the synthesis of IRAK4 inhibitors mentions the use of ethynylcyclohexanamine, suggesting its utility in such cross-coupling reactions for the construction of pharmaceutical intermediates. encyclopedia.pub

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to 50 °C |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 80 - 100 °C |

| [Pd(NHC)] | - | K₂CO₃ | Toluene (B28343) | 60 - 110 °C |

This table represents typical conditions for the Sonogashira reaction and not specific conditions tested on this compound.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond can undergo both electrophilic and nucleophilic additions. Electrophilic additions, such as halogenation or hydrohalogenation, would be expected to proceed, although regioselectivity could be influenced by the electronic nature of the cyclohexyl ring and the amine group. Nucleophilic additions to the alkyne are also plausible, particularly with activation by a transition metal catalyst. rsc.org However, specific research detailing these addition reactions on this compound is absent from the available literature.

Hydration and Hydroamination Studies

The addition of water (hydration) or an amine (hydroamination) across the alkyne bond are important transformations. mdpi.comsioc.ac.cn Hydration typically yields a ketone, while hydroamination can lead to the formation of enamines or imines, which are valuable synthetic intermediates. mdpi.comchemicalbook.com While the hydroamination of aminoalkynes, in general, has been studied, specific investigations into the intra- or intermolecular hydroamination of this compound are not documented.

Chemical Reactivity of the Primary Amine Group

The primary amine group is a key functional group that readily participates in a variety of nucleophilic reactions.

Amide and Carbamate (B1207046) Formation

The primary amine of this compound is expected to react readily with activated carboxylic acid derivatives (such as acid chlorides or anhydrides) or with carboxylic acids in the presence of coupling agents to form amides. Similarly, reaction with isocyanates or other carbamoylating agents would lead to the formation of carbamates. These reactions are fundamental in organic synthesis and medicinal chemistry for the introduction of diverse substituents and for peptide synthesis. While these are standard transformations for primary amines, specific research detailing the optimization and substrate scope for amide and carbamate formation with this compound is not available.

Table 2: Common Reagents for Amide and Carbamate Formation

| Transformation | Reagent | Product |

| Amide Formation | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Amide |

| Amide Formation | Acid Chloride | Amide |

| Carbamate Formation | Isocyanate | Carbamate |

| Carbamate Formation | Chloroformate | Carbamate |

This table lists general reagents and not specific examples involving this compound.

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds, and the primary amine of this compound is a suitable nucleophile for this transformation. jocpr.com This process typically involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgorganic-chemistry.org

The general scheme for the reductive amination involving this compound would be as follows:

Scheme 1: General Reductive Amination of this compound

Image of the reductive amination of this compound with a generic aldehyde or ketone to form a secondary amine.

A variety of reducing agents can be employed, with the choice often depending on the substrate and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org For instance, the reaction of this compound with a simple aldehyde like butyraldehyde (B50154) in the presence of sodium triacetoxyborohydride would be expected to yield the corresponding N-butyl derivative.

Table 1: Projected Reductive Amination Reactions of this compound

| Carbonyl Compound | Reducing Agent | Expected Product |

| Butyraldehyde | NaBH(OAc)₃ | (1R,3S)-N-butyl-3-ethynylcyclohexan-1-amine |

| Cyclohexanone (B45756) | NaBH₃CN | (1R,3S)-N-cyclohexyl-3-ethynylcyclohexan-1-amine |

| Acetone | NaBH₄ | (1R,3S)-N-isopropyl-3-ethynylcyclohexan-1-amine |

The stereochemistry of the (1R,3S) centers is expected to be retained throughout the reaction sequence. The development of biocatalytic methods, such as the use of imine reductases (IREDs), offers a green and highly stereoselective alternative for such transformations. nih.gov

Formation of Imines and Enamines

The reaction of the primary amine of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. unizin.orgmasterorganicchemistry.com This reversible reaction proceeds through a carbinolamine intermediate. unizin.org

Scheme 2: Imine Formation from this compound

Image of the reaction of this compound with a generic aldehyde or ketone to form an imine.

The reaction is typically pH-dependent, with optimal rates often observed in weakly acidic conditions (pH 4-5). libretexts.org While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. youtube.com As this compound is a primary amine, it will exclusively form imines. These imine intermediates can be isolated or used in situ for subsequent reactions, such as reductions to amines (as in reductive amination) or additions of other nucleophiles. masterorganicchemistry.com

Nucleophilic Aromatic Substitution with Amine Participation

The amine group of this compound can act as a nucleophile in nucleophilic aromatic substitution (SNAᵣ) reactions. libretexts.org This typically requires an activated aromatic ring, usually containing strongly electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). pressbooks.publibretexts.org

Scheme 3: Nucleophilic Aromatic Substitution with this compound

Image of the reaction of this compound with an activated aryl halide, resulting in the formation of a new C-N bond.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Aryl Halide | Expected Product |

| 1-Fluoro-2,4-dinitrobenzene | N-(2,4-Dinitrophenyl)-(1R,3S)-3-ethynylcyclohexan-1-amine |

| 2,4-Dichloro-5-nitropyrimidine | N-(2-Chloro-5-nitropyrimidin-4-yl)-(1R,3S)-3-ethynylcyclohexan-1-amine |

Functionalization of the Cyclohexane (B81311) Ring System

While the primary amine and ethynyl group are the most reactive sites, functionalization of the cyclohexane ring itself is also a key aspect of its chemistry.

Stereoselective Hydroxylation and Oxidation

The stereoselective hydroxylation and oxidation of the cyclohexane ring in derivatives of this compound would likely proceed through established methods for cyclohexane oxidation. For instance, photocatalytic oxidation using meso-tetraarylporphyrin iron(III)-hydroxo complexes in the presence of molecular oxygen can selectively produce cyclohexanone and cyclohexanol. nih.gov The selectivity between the ketone and alcohol can be influenced by the solvent polarity. nih.gov

Directed hydroxylations, where the existing amine or a derivative thereof directs an oxidizing agent to a specific C-H bond on the ring, could also be envisioned.

Halogenation Studies

The direct halogenation of the cyclohexane ring of this compound would likely require radical conditions, as electrophilic halogenation would preferentially occur at the electron-rich ethynyl group. Free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a common method for introducing bromine at allylic or benzylic positions, and similar principles could be applied to the saturated cyclohexane ring, although this would likely lead to a mixture of products.

More controlled halogenation might be achieved on derivatives. For example, the conversion of a hydroxylated derivative to a halide could be accomplished using standard reagents like thionyl chloride or phosphorus tribromide.

Alkylation and Arylation Reactions

Direct C-H alkylation or arylation of the cyclohexane ring is a challenging transformation. However, transition metal-catalyzed C-H activation has emerged as a powerful tool for such reactions. acs.org Catalytic systems based on rhodium or ruthenium have been shown to effect the ortho-alkylation of aromatic rings directed by a nearby functional group. acs.org While less common for saturated rings, similar directing-group strategies could potentially be developed for the cyclohexane ring of this compound derivatives.

Alternatively, the formation of an organometallic reagent, such as a Grignard reagent, from a halogenated derivative of the cyclohexane ring would allow for subsequent alkylation or arylation through cross-coupling reactions. uni-muenchen.de

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. Current time information in Bangalore, IN. The dual functionality of this compound makes it a hypothetical candidate for various such transformations.

The primary amine can readily form imines with aldehydes or ketones, which can then undergo further reactions. jmi.ac.in The ethynyl group, a versatile functional handle, can participate in a myriad of cycloaddition and metal-catalyzed coupling reactions. unipr.it The combination of these two functionalities within the same molecule could, in theory, enable unique cascade sequences.

For instance, an initial reaction at the amino group could be followed by an intramolecular reaction involving the ethynyl group. One could envision a scenario where the amine first participates in an A³ coupling (aldehyde-alkyne-amine) reaction, a type of MCR, to form a propargylamine. chemsrc.com However, specific examples utilizing this compound in such reactions are not documented.

Another possibility involves the formation of an enamine from the reaction of the primary amine with a carbonyl compound, which could then act as a nucleophile in a subsequent intramolecular reaction with the alkyne, potentially triggered by a metal catalyst. wgtn.ac.nz

Hypothetical Cascade Reaction Pathways:

| Reaction Type | Potential Reactants | Potential Intermediate | Potential Product Scaffold |

| Imine formation followed by intramolecular cyclization | Aldehyde/Ketone | Iminium ion | Fused heterocyclic systems |

| A³ Coupling | Aldehyde, Metal Catalyst | Propargylamine derivative | Substituted propargylamines |

| Enamine-alkyne cyclization | Carbonyl compound, Metal catalyst | Enamine | Cyclized amine derivatives |

It is crucial to reiterate that these are postulated reaction pathways based on the known reactivity of similar functional groups, and have not been experimentally verified for this compound.

Chemo-, Regio-, and Stereoselective Control in Derivatization Reactions

The selective derivatization of one functional group in the presence of the other is a key challenge and opportunity in the use of bifunctional molecules like this compound. The distinct reactivity of the primary amine and the terminal alkyne should, in principle, allow for a high degree of chemoselectivity.

Chemoselective Derivatization:

The primary amine can be selectively acylated, alkylated, or converted to a variety of nitrogen-containing functional groups under conditions that would leave the ethynyl group intact. Conversely, the ethynyl group can undergo reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), or hydration without affecting the primary amine, provided appropriate reaction conditions are chosen.

Regio- and Stereoselective Control:

The fixed (1R,3S) stereochemistry of the cyclohexane ring is expected to exert significant influence on the stereochemical outcome of reactions at both functional groups. For any intramolecular reactions, the relative positioning of the amine and ethynyl groups would dictate the size and stereochemistry of the resulting cyclic products.

In intermolecular reactions, the chiral environment provided by the cyclohexane scaffold could induce diastereoselectivity. For example, the addition of a prochiral nucleophile to an imine formed from this compound and an aldehyde could favor the formation of one diastereomer over the other.

Potential Selective Derivatization Reactions:

| Functional Group | Reaction Type | Potential Reagents | Expected Selectivity |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Chemoselective |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, Reducing agent | Chemoselective, potential for diastereoselectivity |

| Ethynyl Group | Sonogashira Coupling | Aryl/vinyl halides, Pd/Cu catalyst | Chemoselective |

| Ethynyl Group | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Organic azides, Cu(I) catalyst | Chemoselective |

| Ethynyl Group | Hydration | H₂O, Acid/Metal catalyst | Chemoselective, regioselective (Markovnikov) |

The successful application of this compound in complex molecule synthesis hinges on the systematic exploration of these selective transformations. Future research is needed to experimentally validate these hypothetical reaction pathways and to fully unlock the synthetic potential of this chiral building block.

Computational and Theoretical Investigations of 1r,3s 3 Ethynylcyclohexan 1 Amine

Conformational Analysis of the Cyclohexane (B81311) Ring and Substituents

The conformational landscape of (1R,3S)-3-Ethynylcyclohexan-1-amine is dominated by the chair conformation of the cyclohexane ring, which minimizes angular and torsional strain. The presence of two substituents, an amine group at position 1 and an ethynyl (B1212043) group at position 3, dictates the relative stability of the possible chair conformers.

Energy Minimization Studies and Global Minima Identification

To identify the global minimum energy conformation, the steric requirements of each substituent are assessed using conformational free energy differences, known as A-values. masterorganicchemistry.comwikipedia.org The A-value represents the energy penalty for a substituent to occupy an axial position compared to an equatorial one. wikipedia.org For an amine (-NH₂) group, the A-value is approximately 1.2 to 1.8 kcal/mol, indicating a strong preference for the equatorial position. ubc.ca In contrast, the ethynyl (-C≡CH) group, owing to its linear geometry and smaller steric profile, has a significantly lower A-value of about 0.2 to 0.41 kcal/mol. ubc.cavaia.com

Given this disparity, the conformer that places the bulkier amine group in the sterically favored equatorial position will be substantially lower in energy. Therefore, the global minimum is identified as the conformation where the amine group is equatorial and the ethynyl group is axial.

| Conformer | Amine Group Position | Ethynyl Group Position | Relative Stability | Key Interactions |

|---|---|---|---|---|

| Conformer I (Global Minimum) | Equatorial | Axial | More Stable | Minimal steric strain for the larger amine group. Minor 1,3-diaxial interactions from the smaller ethynyl group. |

| Conformer II | Axial | Equatorial | Less Stable | Significant 1,3-diaxial steric strain between the axial amine group and syn-axial hydrogens. |

Ring Flipping Dynamics and Barrier Calculations

The two chair conformations of this compound are in a state of dynamic equilibrium, interconverting via a process known as ring flipping or ring inversion. libretexts.org This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. wikipedia.org For unsubstituted cyclohexane, the energy barrier to ring inversion is approximately 10-11 kcal/mol, allowing for rapid interconversion at room temperature. wikipedia.orglibretexts.org

While specific barrier calculations for this compound are not available, studies on other disubstituted cyclohexanes suggest that the barrier height is generally of a similar magnitude. scribd.comacs.org However, the presence of bulky substituents can influence this barrier. For instance, severe steric clashes in the transition state, such as those that might occur in the diaxial conformation of a cis-1,3-disubstituted derivative, can elevate the energy barrier. acs.org Despite this, the thermal energy at ambient temperatures is typically sufficient to overcome this barrier, leading to a rapid equilibrium that strongly favors the more stable equatorial-amine/axial-ethynyl conformer. The isolation of individual conformers would only be possible at very low temperatures. wikipedia.org

Influence of Ethynyl and Amine Groups on Conformation

The final conformational equilibrium is a direct consequence of the steric and electronic properties of the amine and ethynyl substituents. The primary driving force is the minimization of steric strain, particularly the avoidance of destabilizing 1,3-diaxial interactions. fiveable.me

The amine group (-NH₂) is sterically more demanding than the ethynyl group. When forced into an axial position, the amine group's hydrogen atoms would experience significant steric repulsion with the two syn-axial hydrogen atoms at the C3 and C5 positions of the cyclohexane ring. core.ac.uk

Conversely, the ethynyl group (-C≡CH) is linear and slender. When it occupies an axial position, the steric clash with the syn-axial hydrogens is considerably less severe than that of an amine or even a methyl group. vaia.com This lower steric penalty is reflected in its small A-value. vaia.com This unique characteristic of the ethynyl group makes the (equatorial-amine, axial-ethynyl) conformation particularly favored, as the system can easily accommodate the less bulky group in the more sterically hindered axial position while allowing the larger group to reside in the spacious equatorial position.

Quantum Chemical Calculations

To move beyond qualitative predictions and obtain quantitative data, quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools. openaccessjournals.com Such methods allow for the precise determination of molecular structures, energies, and electronic properties. researchgate.netrsc.org

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations would begin with geometry optimization of the possible conformers of this compound. Using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ), these calculations would refine the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. rsc.orgrsc.orgrsc.org

These calculations would confirm that the global minimum is the chair conformation with an equatorial amine group and an axial ethynyl group. The energy difference between this and the less stable axial-amine/equatorial-ethynyl conformer could be precisely calculated. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity.

| Parameter | Predicted Value |

|---|---|

| C-NH₂ Bond Length | ~1.47 Å |

| C-C≡C Bond Angle | ~178-180° |

| C≡C Triple Bond Length | ~1.21 Å |

| ≡C-H Bond Length | ~1.06 Å |

| Average C-C (Ring) Bond Length | ~1.54 Å |

| C-N-H Bond Angle | ~110° |

Note: These values are illustrative, based on typical results from DFT calculations on similar molecular fragments, as specific published data for this compound is unavailable. core.ac.ukaip.org

Spectroscopic Property Prediction (NMR, IR) for Structural Elucidation

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful means of structural verification. lmu.edunih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. researchgate.netaip.org For this compound, the predicted spectrum would show characteristic absorption bands confirming the presence of its key functional groups. Scaling factors are often applied to the calculated frequencies to better match experimental data. byu.edu

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 (two bands) |

| ≡C-H Stretch | Terminal Alkyne | ~3300 |

| C-H Stretch (sp³) | Cyclohexane Ring | 2850 - 3000 |

| C≡C Stretch | Alkyne | 2100 - 2150 (weak) |

| N-H Bend | Amine (-NH₂) | 1590 - 1650 |

Note: These are typical frequency ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often utilizing the Gauge-Including Atomic Orbital (GIAO) method. acs.orgrsc.orgmdpi.com Calculations are performed on the optimized, lowest-energy conformer to predict the chemical shifts for each unique proton and carbon atom. These theoretical spectra can then be compared with experimental data to confirm the structure. The predicted shifts would reflect the electronic environment of each nucleus, clearly distinguishing between the axial and equatorial protons of the cyclohexane ring and the distinct carbons of the amine and ethynyl substituents.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-NH₂ | ~50-55 | H-C-NH₂ (axial) | ~2.5-3.0 |

| C-C≡CH | ~25-30 | H-C-C≡CH (equatorial) | ~2.0-2.5 |

| C≡CH | ~80-85 | H-C≡C | ~1.8-2.2 |

| C≡CH | ~70-75 | NH₂ | ~1.5-2.5 (broad) |

| Ring CH₂ | ~20-40 | Ring CH₂ | ~1.0-2.0 |

Note: These are estimated chemical shift ranges based on general principles and data for similar structures.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and to predict its electrophilic and nucleophilic sites. For this compound, an MEP map would reveal distinct regions of electrostatic potential, which are crucial for understanding its intermolecular interactions and reactivity.

The primary functional groups, the primary amine (-NH₂) and the terminal ethynyl (-C≡CH), dictate the molecule's electrostatic landscape. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a region of high electron density, resulting in a negative electrostatic potential. This site is therefore susceptible to electrophilic attack. Similarly, the π-electron cloud of the carbon-carbon triple bond in the ethynyl group constitutes another electron-rich area, indicating its potential to act as a nucleophile.

Conversely, the hydrogen atoms attached to the amine group are electron-deficient due to the high electronegativity of the nitrogen atom. These hydrogens represent regions of positive electrostatic potential, making them prime sites for hydrogen bonding and interaction with nucleophiles. The hydrogen atom of the terminal alkyne also exhibits a slightly positive potential. The cyclohexyl ring, being largely nonpolar, would display a relatively neutral potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Amine Nitrogen (N) | Strong Negative | Nucleophilic center; site for protonation and electrophilic attack |

| Ethynyl Group (C≡C) π-system | Moderate Negative | Nucleophilic; can participate in addition reactions |

| Amine Hydrogens (N-H) | Strong Positive | Electrophilic center; hydrogen bond donor |

| Terminal Alkyne Hydrogen (C-H) | Slight Positive | Weakly acidic proton; can be abstracted by a strong base |

| Cyclohexane Ring (C-H) | Near Neutral | Generally non-reactive; acts as a scaffold |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For this compound, MD simulations can offer insights into its structural flexibility and the influence of solvents on its behavior.

Solvent Effects on Conformation and Reactivity

The conformation of the cyclohexane ring and the orientation of its substituents are not static. The ring can exist in various conformations, with the chair form being the most stable. MD simulations can explore the conformational space of this compound, including the equilibrium between different chair conformations and the energetic barriers for ring flipping.

The choice of solvent is predicted to have a profound impact on the molecule's conformational preferences and the accessibility of its reactive sites.

In polar protic solvents (e.g., water, methanol): The solvent molecules would form strong hydrogen bonds with the amine group. These interactions would solvate and stabilize the amine, potentially influencing its nucleophilicity and basicity. MD simulations can quantify the number and lifetime of these hydrogen bonds.

In polar aprotic solvents (e.g., DMSO, THF): While hydrogen bonding from the solvent is absent, dipole-dipole interactions would still occur, particularly around the polar amine group.

In nonpolar solvents (e.g., hexane): The molecule may exhibit different conformational preferences to minimize unfavorable interactions between its polar groups and the nonpolar environment. Intramolecular hydrogen bonding, if sterically feasible, might be observed.

By simulating the system in different solvents, one can predict how the solvent modulates the molecule's structure, which in turn affects its reactivity in chemical transformations. uregina.causn.noresearchgate.net

Table 2: Hypothetical Parameters for an MD Simulation of this compound in Water

| Parameter | Value / Description | Purpose |

| Force Field | OPLS-AA or GAFF | To define the potential energy function of the system |

| Solvent Model | TIP3P or SPC/E | To explicitly model water molecules |

| System Size | ~5000 atoms (1 molecule in a box of ~1500 water molecules) | To minimize periodic boundary condition artifacts |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions |

| Pressure | 1 atm | To simulate standard pressure conditions |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space |

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. smu.edursc.orgmdpi.com

Transition State Analysis of Key Transformations

Transition state theory is a cornerstone of reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), can be used to locate the transition state (TS) structure for a given reaction and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

A plausible transformation for this compound is the Sonogashira coupling, a cross-coupling reaction involving a terminal alkyne. A computational study of this reaction would involve modeling the catalytic cycle, identifying the rate-determining step, and analyzing the geometry and energy of its transition state. Such analysis can reveal how the catalyst, ligands, and substrates interact at the molecular level to facilitate the reaction. nih.gov

Table 3: Hypothetical DFT-Calculated Activation Energies for a Key Step in a Reaction

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | B3LYP/6-31G(d) | 15.2 |

| Transmetalation | B3LYP/6-31G(d) | 10.5 |

| Reductive Elimination | B3LYP/6-31G(d) | 22.1 (Rate-Determining Step) |

Stereoselectivity Prediction in Catalyzed Reactions

This compound is a chiral molecule. In reactions where a new stereocenter is formed, or when it reacts with another chiral molecule, multiple stereoisomeric products can result. Computational chemistry is a powerful tool for predicting and explaining the stereoselectivity of such reactions. researchgate.net

For instance, in a hypothetical asymmetric addition to the ethynyl group catalyzed by a chiral metal complex, the reaction could proceed through different transition states, each leading to a different stereoisomer. By calculating the energies of these competing transition states, one can predict the major product of the reaction. The stereoisomer formed via the lowest-energy transition state will be the predominant one. These predictions can guide the rational design of catalysts to achieve higher selectivity. nih.gov

Table 4: Hypothetical Energy Profile for a Stereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (at 25 °C) |

| TS leading to (R,R) product | 0.0 | >99 |

| TS leading to (R,S) product | +2.8 | <1 |

Structure-Reactivity Relationship Prediction

By integrating the insights from MEP, MD, and reaction mechanism studies, computational chemistry can be used to establish robust structure-reactivity relationships. For this compound and its analogs, these models can predict how changes in molecular structure will affect chemical reactivity.

For example, one could computationally model a series of derivatives where substituents are introduced at different positions on the cyclohexane ring. The following predictions could be made:

Electronic Effects: MEP analysis would show how electron-donating or electron-withdrawing substituents alter the nucleophilicity of the amine and ethynyl groups.

Steric Effects: MD simulations and transition state modeling would reveal how the size and position of substituents hinder or facilitate the approach of reagents to the reactive centers.

Conformational Effects: Simulations would show how substituents might alter the preferred chair conformation of the ring, thereby changing the spatial relationship between the amine and ethynyl groups and affecting their potential for intramolecular reactions or their interaction with catalysts.

These predictive models are invaluable in medicinal chemistry and materials science for rationally designing new molecules with desired properties, optimizing reaction conditions, and minimizing the need for extensive empirical screening.

Advanced Analytical Methodologies for Research on 1r,3s 3 Ethynylcyclohexan 1 Amine and Its Derivatives

Stereochemical Purity Determination

The precise determination of stereochemical purity is paramount in the research and development of chiral compounds such as (1R,3S)-3-Ethynylcyclohexan-1-amine. The spatial arrangement of atoms in these molecules can significantly influence their biological activity and chemical properties. Therefore, advanced analytical techniques are employed to ensure the enantiomeric and diastereomeric purity of the target compound and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Research Findings:

The separation of chiral amines, including cyclic structures similar to this compound, is well-documented. chromatographyonline.comnih.gov The choice of CSP is critical for achieving successful enantiomeric resolution. Common CSPs for amine separation include those based on cyclodextrins, cyclofructans, and macrocyclic glycopeptides. chromatographyonline.comsigmaaldrich.comhplc.eu The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to enhance selectivity and resolution. chromatographyonline.com For instance, in the separation of primary amines, a combination of hexane (B92381) and ethanol (B145695) or acetonitrile (B52724) and methanol, often with additives like trifluoroacetic acid and triethylamine (B128534), has been shown to be effective. chromatographyonline.com The inclusion complexing mechanism, particularly with cyclodextrin-based CSPs, plays a significant role in the separation process in reversed-phase mode. sigmaaldrich.com

Table 1: Chiral HPLC Parameters for Amine Separation

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., CHIRALDEX®), Cyclofructan-based (e.g., Larihc CF6-P), Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™) | Provides the chiral environment necessary for enantiomeric discrimination. chromatographyonline.comhplc.eu |

| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol), Reversed Phase (e.g., Acetonitrile/Water, Methanol/Water), Polar Organic (e.g., Acetonitrile/Methanol) | Influences the interaction between the analyte and the CSP, affecting retention and selectivity. chromatographyonline.comsigmaaldrich.com |

| Additives | Acidic (e.g., Trifluoroacetic Acid - TFA), Basic (e.g., Triethylamine - TEA, Diethylamine - DEA) | Improves peak shape and can enhance enantioselectivity by interacting with the analyte and CSP. chromatographyonline.com |

| Flow Rate | 0.5 - 2.0 mL/min | Affects analysis time and column efficiency. |

| Detection | UV (e.g., 210-230 nm) | Common for compounds with chromophores. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. For non-volatile or highly polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic performance.

Research Findings:

The enantiomers of chiral amines are frequently separated by GC after derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate. nih.gov This process converts the polar amine group into a less polar, more volatile derivative. Substituted cyclodextrins are commonly used as chiral stationary phases in the capillary columns. wiley.comresearchgate.net The separation is influenced by factors such as the type of CSP, the derivatizing agent used, and the oven temperature. nih.govwiley.com Studies have shown that the choice of derivatizing agent can even lead to a reversal in the elution order of the enantiomers. sigmaaldrich.com For example, trifluoroacetyl derivatives of 1-phenylalkylamines have been successfully separated on a cyclodextrin-based CSP. wiley.com

Table 2: Chiral GC Parameters for Derivatized Amine Separation

| Parameter | Typical Conditions | Rationale |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA), Isopropyl isocyanate | Increases volatility and improves peak shape for GC analysis. nih.govsigmaaldrich.com |

| Chiral Stationary Phase | Substituted cyclodextrins (e.g., 30% MTBCD in OV-1701) | Provides enantioselective interactions with the derivatized analytes. wiley.com |

| Column Type | Fused silica (B1680970) capillary column | Offers high resolution and efficiency. wiley.com |

| Oven Temperature | Isothermal or programmed (e.g., 90-190 °C) | Affects retention times and can be optimized to improve separation. wiley.com |

| Carrier Gas | Hydrogen, Helium | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | A common and sensitive detector for organic compounds. wiley.com |

Structural Elucidation Techniques in Research Context

The definitive confirmation of the structure of this compound and its derivatives relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Multi-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR spectroscopy is indispensable for the complete structural assignment of complex organic molecules.

Research Findings:

A suite of 2D NMR experiments is typically employed for unambiguous structural elucidation:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry, such as the relative orientation of substituents on the cyclohexane (B81311) ring.

Studies on cyclohexylamine (B46788) derivatives and other cyclic systems demonstrate the power of these techniques in assigning all proton and carbon signals and confirming the stereochemical configuration. rsc.orgresearchgate.netmdpi.com For instance, ¹³C MAS NMR has been used to detect different conformers of cyclohexylamine. researchgate.net

Table 4: Application of 2D NMR Techniques for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

| COSY | ¹H-¹H spin-spin coupling networks | Establishes the connectivity of protons on the cyclohexane ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the attachment of the ethynyl (B1212043) group and the amine group to the cyclohexane ring and connects different fragments of the molecule. |

| NOESY | Through-space ¹H-¹H correlations | Determines the cis or trans relationship of the substituents on the cyclohexane ring, confirming the (1R,3S) stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

Research Findings:

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide mass measurements with high accuracy and resolving power. nih.govnih.gov This capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas. nih.gov For a newly synthesized compound like this compound or its derivatives, obtaining an accurate mass measurement that matches the calculated exact mass for the proposed formula provides strong evidence for its identity. nih.govumb.edu Electrospray ionization (ESI) is a common soft ionization technique used for HRMS analysis of organic molecules, including those containing ethynyl groups. mdpi.com

Table 5: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₃N | aablocks.com |

| Calculated Exact Mass | 123.1048 | |

| Observed Mass (Hypothetical) | 123.1047 | |

| Mass Accuracy (Hypothetical) | < 5 ppm | |

| Ionization Technique | Electrospray Ionization (ESI) | mdpi.com |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. When applied to this compound, these methods provide a characteristic spectral fingerprint, confirming the presence of the primary amine, the terminal alkyne, and the saturated cyclohexane ring.

In IR spectroscopy, primary amines are identifiable by a pair of medium-intensity absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgopenstax.org Another key vibration for primary amines is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The terminal alkyne group (C≡C-H) is characterized by two distinct absorptions: a sharp, strong C≡C stretching band around 2100 cm⁻¹ and a strong, sharp C-H stretching band at approximately 3300 cm⁻¹. The C-N stretching vibration of the aliphatic amine is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The saturated C-H bonds of the cyclohexane ring produce strong stretching absorptions in the 2960-2800 cm⁻¹ range. wpmucdn.com

Raman spectroscopy serves as a complementary technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Nonpolar functional groups, like the C≡C bond of the alkyne, often produce strong Raman signals, whereas the polar O-H bond in water is weak, making Raman particularly suitable for analyzing reactions in aqueous media. dtu.dk The symmetric vibrations of the molecule will be prominent in the Raman spectrum, providing confirmatory data for the functional groups identified by IR.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | IR, Raman |

| Primary Amine (R-NH₂) | N-H Bend (Scissor) | 1650 - 1580 | IR |

| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 | IR |

| Terminal Alkyne (-C≡CH) | C-H Stretch | ~3300 | IR, Raman |

| Terminal Alkyne (-C≡CH) | C≡C Stretch | 2140 - 2100 | IR, Raman |

| Cyclohexane Ring | C-H Stretch | 2960 - 2850 | IR, Raman |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | IR |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline solid, including the precise spatial arrangement of its atoms and the absolute configuration of its chiral centers. nih.gov For a chiral molecule like this compound, this technique is indispensable for unambiguously confirming the cis relationship between the amine and ethynyl groups and for assigning the (1R) and (3S) stereochemistry.

The process involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with an X-ray beam. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build a precise model of the molecular structure. nih.gov

The power of X-ray crystallography lies in its ability to provide an absolute structural determination, which is crucial when stereochemistry dictates biological activity or reaction outcomes. In complex natural products, for instance, X-ray crystallography has been used to correct previously misassigned stereochemical structures, demonstrating its reliability over methods that rely on comparing chiroptical properties to those of model compounds. dtic.mil Therefore, to unequivocally verify the synthesis of the (1R,3S) isomer of 3-Ethynylcyclohexan-1-amine, formation of a suitable crystal and subsequent single-crystal X-ray diffraction analysis would be the gold-standard method.

Reaction Monitoring and Kinetic Studies Using Spectroscopic Methods

In Situ NMR Spectroscopy

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. It allows researchers to observe the transformation of reactants into products, identify transient intermediates, and gather detailed kinetic data without the need for sampling, quenching, or workup.

For reactions involving this compound, either as a reactant or a product, ¹H and ¹³C NMR spectroscopy can track the progress of the reaction. For example, if the ethynyl group were undergoing a reaction, the characteristic ¹H signal for the acetylenic proton (typically around 2.0-2.5 δ) would diminish over time, while new signals corresponding to the product would appear. Similarly, the ¹³C NMR signals for the alkyne carbons (around 70-90 δ) would also change. Hydrogens on the carbon adjacent to the amine nitrogen are deshielded and absorb further downfield than standard alkane hydrogens, providing another region of the spectrum to monitor for changes. libretexts.org By acquiring spectra at regular intervals, a concentration-versus-time profile for each species can be generated, from which reaction rates and kinetic orders can be determined.

Online Spectroscopic Techniques (IR, UV-Vis)

Online spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, integrated into a reaction vessel via fiber-optic probes, offer continuous monitoring of chemical processes. These process analytical technology (PAT) tools are invaluable for understanding reaction kinetics and ensuring process control.

Online IR spectroscopy is particularly well-suited for monitoring reactions of this compound. A probe inserted into the reaction mixture can continuously measure the characteristic vibrational frequencies of the functional groups. For example, the consumption of the alkyne could be tracked by the decrease in the intensity of its C≡C stretching band (~2100 cm⁻¹). Likewise, if the primary amine is consumed, the disappearance of its characteristic N-H stretching bands (~3400 cm⁻¹) can be followed.

Raman spectroscopy is another powerful online technique, especially for reactions in aqueous media where the strong IR absorbance of water can be problematic. dtu.dk It has been successfully used as a real-time monitoring tool for the synthesis of pharmaceutically relevant amines, demonstrating its utility for tracking such conversions. dtu.dk While this compound itself does not have a strong chromophore for UV-Vis analysis, this technique can be highly effective if the compound is reacting with or being produced from a UV-active species, allowing for the reaction to be monitored by the change in absorbance at a specific wavelength.

Chromatographic Separation Techniques for Purification and Characterization

Preparative Chromatography Methods

Preparative chromatography is essential for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and reagents. The choice of method depends on the scale of the purification and the physicochemical properties of the compounds to be separated.